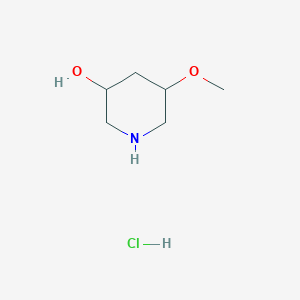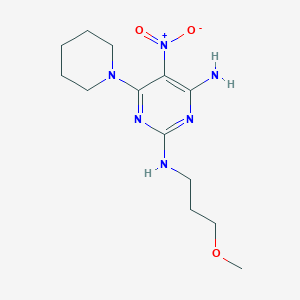
8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While the specific chemical reactions involving 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline are not detailed in the search results, it’s worth noting that quinoline derivatives have been used in a variety of chemical reactions due to their versatile properties .Scientific Research Applications
Anti-Inflammatory Potential
Quinolines, including derivatives like 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline, have shown promising anti-inflammatory properties. Bano et al. (2020) explored various sulfonamide and sulfonate derivatives of quinoline, demonstrating their potential as non-steroidal, anti-inflammatory agents. These compounds, through their reactive oxygen species inhibitory effect, exhibited significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory drugs (Bano et al., 2020).
Antibacterial Properties
The compound's structural features make it a candidate for antibacterial applications. Fujita et al. (1998) found that certain quinoline derivatives, through specific structural modifications, exhibited potent antibacterial properties. This research highlights the potential of quinoline derivatives in combating bacterial infections (Fujita et al., 1998).
Anticancer Activity
Quinoline compounds, including its derivatives, have been extensively researched for their anticancer properties. Solomon & Lee (2011) reviewed the role of quinoline compounds in cancer drug development. They emphasized the compound's versatility in creating structurally diverse derivatives with potential anticancer activities, targeting various mechanisms like tyrosine kinase inhibition and DNA repair inhibition (Solomon & Lee, 2011).
Antioxidative Effects
Research by Xi & Liu (2015) on quinoline derivatives demonstrated their antioxidative capabilities. They synthesized compounds using quinoline and evaluated their ability to scavenge radicals and inhibit DNA oxidation, showcasing their potential as antioxidants (Xi & Liu, 2015).
Corrosion Inhibition
Quinoline derivatives are also explored for their application in corrosion inhibition. Verma et al. (2020) reviewed the use of quinoline compounds as anticorrosive materials, highlighting their effectiveness due to high electron density and ability to form stable complexes with metallic surfaces (Verma et al., 2020).
Properties
IUPAC Name |
8-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-24(22,16-7-1-4-13-5-2-9-19-17(13)16)20-11-15(12-20)23-14-6-3-8-18-10-14/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHDSPKUWDZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
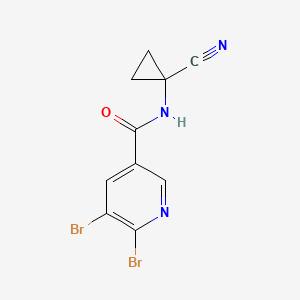
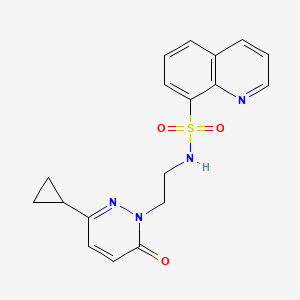

![8-(2-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2572181.png)
![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)
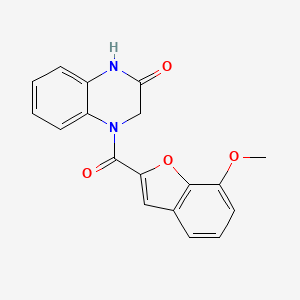
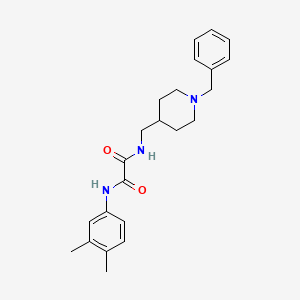

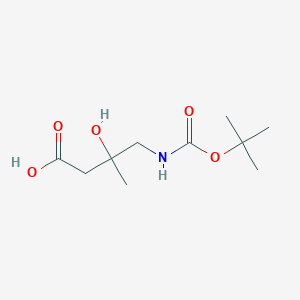
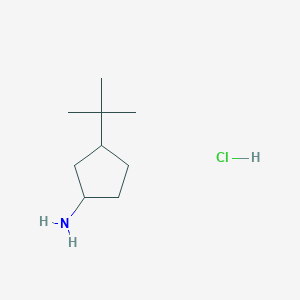
![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2572194.png)
